molecular formula C17H20BrNO2 B3459111 (4-bromo-3-methylphenyl)(2,4-dimethoxy-3-methylbenzyl)amine

(4-bromo-3-methylphenyl)(2,4-dimethoxy-3-methylbenzyl)amine

Cat. No.: B3459111
M. Wt: 350.2 g/mol
InChI Key: MHDPJAQHAWHMHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-bromo-3-methylphenyl)(2,4-dimethoxy-3-methylbenzyl)amine, also known as BDMC, is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological properties. BDMC belongs to the class of phenethylamines and has been studied extensively for its potential use in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of (4-bromo-3-methylphenyl)(2,4-dimethoxy-3-methylbenzyl)amine is not fully understood, but it is believed to act by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and survival of cancer cells. This compound has also been shown to activate certain signaling pathways that are involved in the regulation of cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using (4-bromo-3-methylphenyl)(2,4-dimethoxy-3-methylbenzyl)amine in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. This compound has also been shown to have significant pharmacological properties, which make it a useful tool for studying various diseases. However, one limitation of using this compound in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on (4-bromo-3-methylphenyl)(2,4-dimethoxy-3-methylbenzyl)amine, including the optimization of its synthesis and purification methods, the identification of its exact mechanism of action, and the development of more potent and selective analogs. This compound may also be studied for its potential use in combination with other drugs for the treatment of various diseases. Additionally, this compound may be studied for its potential use in the development of diagnostic tools for the detection of certain diseases.

Scientific Research Applications

(4-bromo-3-methylphenyl)(2,4-dimethoxy-3-methylbenzyl)amine has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Several studies have shown that this compound has significant anticancer properties and can induce cell death in cancer cells. This compound has also been shown to have neuroprotective effects and can prevent the formation of toxic protein aggregates in the brain.

Properties

IUPAC Name

4-bromo-N-[(2,4-dimethoxy-3-methylphenyl)methyl]-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO2/c1-11-9-14(6-7-15(11)18)19-10-13-5-8-16(20-3)12(2)17(13)21-4/h5-9,19H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDPJAQHAWHMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC2=C(C(=C(C=C2)OC)C)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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